4-[Bis(2-iodoethyl)amino]benzaldehyde
Description
4-[Bis(2-iodoethyl)amino]benzaldehyde is a nitrogen-mustard-derived aromatic aldehyde characterized by a benzaldehyde core substituted at the para position with a bis(2-iodoethyl)amino group.
The compound’s reactivity stems from the electron-deficient aldehyde group and the iodine atoms in the 2-iodoethyl substituents, which act as leaving groups. This dual functionality enables nucleophilic substitution reactions and participation in condensation reactions, making it valuable in organic synthesis and drug development .
Properties
CAS No. |
72700-11-9 |
|---|---|
Molecular Formula |
C11H13I2NO |
Molecular Weight |
429.04 g/mol |
IUPAC Name |
4-[bis(2-iodoethyl)amino]benzaldehyde |
InChI |
InChI=1S/C11H13I2NO/c12-5-7-14(8-6-13)11-3-1-10(9-15)2-4-11/h1-4,9H,5-8H2 |
InChI Key |
PIPUSNXSVLNMSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(CCI)CCI |
Origin of Product |
United States |
Biological Activity
4-[Bis(2-iodoethyl)amino]benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzaldehyde group substituted with two bis(2-iodoethyl) amino groups. Its molecular formula is , and it has a molecular weight of approximately 389.14 g/mol. The presence of iodine atoms enhances its reactivity, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in DNA. This interaction leads to:
- Covalent Bond Formation : The compound can form covalent bonds with DNA, resulting in cross-linking.
- Inhibition of DNA Replication : By cross-linking DNA strands, it inhibits replication and transcription processes.
- Induction of Apoptosis : The disruption of normal cellular processes can trigger programmed cell death (apoptosis) in cancer cells.
Research Findings
Recent studies have explored the efficacy of this compound in various cancer models. Below is a summary table highlighting key findings from different studies.
Case Studies
- HeLa Cells : In a study examining the effects on HeLa cells, treatment with this compound resulted in a significant increase in caspase 3 and caspase 9 activity, indicating an apoptotic response. Flow cytometry confirmed dose-dependent activation, highlighting its potential as an anticancer agent .
- MCF-7 Cells : Another investigation focused on MCF-7 breast cancer cells, where the compound demonstrated a notable reduction in cell viability at concentrations as low as 5 µM. This suggests that it may be effective against hormone-responsive breast cancers .
- A549 Cells : In studies involving A549 lung cancer cells, treatment with higher concentrations (20 µM) resulted in observable DNA damage, as evidenced by comet assays. This further supports the notion that the compound's mechanism involves direct interaction with DNA.
Comparative Analysis with Similar Compounds
To understand the specificity and efficacy of this compound, comparisons were made with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-[Bis(2-chloroethyl)amino]benzaldehyde | Chlorine instead of iodine | Similar DNA cross-linking but lower potency |
| 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde | Hydroxyethyl groups instead of iodoethyl | Different reactivity; less effective against cancer cells |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The biological and chemical behavior of these compounds is heavily influenced by the substituents on the amino group. Key analogs include:
Notes:
Pharmacological and Metabolic Behavior
- Chloroethyl Analogs (e.g., BEN-Cl₂) : Exhibit rapid plasma clearance and conversion to carboxylic acid metabolites (e.g., BA-Cl₂) via aldehyde dehydrogenase (ALDH). Co-administration with ALDH inhibitors like disulfiram increases systemic exposure .
- Iodoethyl Derivatives : Expected to show faster metabolic degradation than chloroethyl analogs due to iodine’s larger size and weaker C-I bond, though this remains speculative without direct data.
- Methylsulfonyl Derivatives (e.g., BEN) : Serve as prodrugs, releasing active metabolites upon hydrolysis of the sulfonate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
